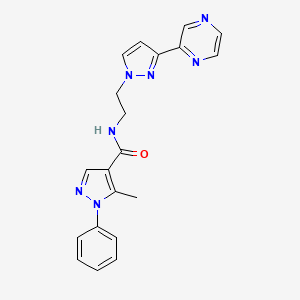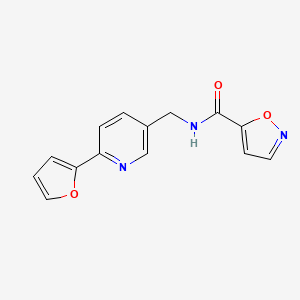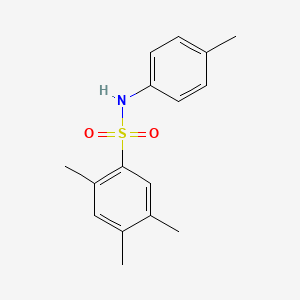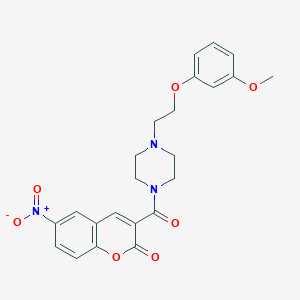
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides are often used as scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors in the body. The specific structure of this compound suggests potential interactions with biological targets, possibly leading to therapeutic effects.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with benzenesulfonyl chloride in the presence of a base. For example, a study on the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine involved the reaction with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution . Although the exact synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the compound's molecular geometry, functional groups, and tautomeric forms, which are crucial for understanding its chemical behavior and interactions with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, the aminohalogenation reaction was used to synthesize a novel benzenesulfonamide compound . Additionally, the interaction between silver(I) catalysts and N-fluorobenzenesulfonimide was studied, which could be relevant for the catalysis of reactions involving benzenesulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly affect the potency and selectivity of these compounds as enzyme inhibitors . The crystal structure analysis can provide insights into the compound's stability and potential for forming solid-state materials .
Case Studies
Several studies have demonstrated the biological relevance of benzenesulfonamide derivatives. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase enzymes, with potential applications in treating conditions like rheumatoid arthritis and acute pain . Another study reported the synthesis of sulfonamides with inhibitory effects on acetylcholinesterase, suggesting potential therapeutic agents for Alzheimer’s disease . Additionally, novel benzenesulfonamide derivatives have been evaluated for their carbonic anhydrase inhibitory activity and anticancer properties, with some compounds inducing apoptotic pathways in cancer cells .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
A study on a series of N-substituted benzenesulfonamide derivatives, including similar compounds, evaluated their in vitro antimicrobial and anticancer activities. Some compounds were found to be effective against both microbial strains and cancer cell lines, highlighting the potential of these derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2014).
Enantioselective Fluorination
N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a compound related to the topic, was used as an electrophilic fluorinating agent, showing improvements in the enantioselectivity of products. This application is crucial for synthesizing enantioselective compounds, which are significant in pharmaceutical development (Yasui et al., 2011).
COX-2 Inhibition for Therapeutic Applications
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally similar to the query chemical, focused on inhibiting cyclooxygenase-2 (COX-2) for potential therapeutic applications. The introduction of a fluorine atom in these compounds increased their selectivity for COX-2, indicating potential for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Corrosion Inhibition
A study involving quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This research is relevant for understanding how similar compounds can be used to prevent corrosion, a significant concern in various industries (Kaya et al., 2016).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOYMOYRAWOTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)